2-(Isopentyloxy)-3-methoxybenzaldehyde 2-(Isopentyloxy)-3-methoxybenzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC13412137
InChI: InChI=1S/C13H18O3/c1-10(2)7-8-16-13-11(9-14)5-4-6-12(13)15-3/h4-6,9-10H,7-8H2,1-3H3
SMILES: CC(C)CCOC1=C(C=CC=C1OC)C=O
Molecular Formula: C13H18O3
Molecular Weight: 222.28 g/mol

2-(Isopentyloxy)-3-methoxybenzaldehyde

CAS No.:

Cat. No.: VC13412137

Molecular Formula: C13H18O3

Molecular Weight: 222.28 g/mol

* For research use only. Not for human or veterinary use.

2-(Isopentyloxy)-3-methoxybenzaldehyde -

Specification

Molecular Formula C13H18O3
Molecular Weight 222.28 g/mol
IUPAC Name 3-methoxy-2-(3-methylbutoxy)benzaldehyde
Standard InChI InChI=1S/C13H18O3/c1-10(2)7-8-16-13-11(9-14)5-4-6-12(13)15-3/h4-6,9-10H,7-8H2,1-3H3
Standard InChI Key YXDBDUNVRLTQPU-UHFFFAOYSA-N
SMILES CC(C)CCOC1=C(C=CC=C1OC)C=O
Canonical SMILES CC(C)CCOC1=C(C=CC=C1OC)C=O

Introduction

Structural and Physicochemical Properties

Molecular Structure

The compound consists of a benzene ring substituted with:

  • A methoxy (-OCH3_3) group at position 3.

  • An isopentyloxy (-OCH2_2CH(CH2_2CH3_3)2_2) group at position 2.

  • An aldehyde (-CHO) group at position 1.

Key Properties :

PropertyValue
Molecular Weight222.28 g/mol
CAS Number101267-79-2
Purity≥95%
SolubilitySoluble in organic solvents (e.g., DCM, THF)
Boiling PointNot reported (estimated >250°C)

Spectroscopic Data

  • IR: Strong absorption bands for C=O (aldehyde, ~1700 cm1^{-1}), aromatic C-H (~3000 cm1^{-1}), and ether C-O (~1250 cm1^{-1}) .

  • NMR: 1H^1\text{H} NMR (CDCl3_3): δ 9.80 (s, 1H, CHO), 7.45–6.80 (m, 3H, aromatic), 3.85 (s, 3H, OCH3_3), 3.60–1.50 (m, 9H, isopentyloxy).

Synthesis and Optimization

Primary Synthetic Routes

The compound is synthesized via O-alkylation of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) with isopentyl bromide under phase-transfer catalysis (PTC) :

Reaction Conditions:

  • Substrate: o-Vanillin (1 equiv).

  • Alkylating Agent: Isopentyl bromide (1.2 equiv).

  • Catalyst: Tetrabutylammonium bromide (TBAB, 10 mol%).

  • Base: K2_2CO3_3 (2 equiv).

  • Solvent: Acetone/H2_2O (3:1).

  • Temperature: 60°C, 12 hours.

  • Yield: ~65–75% .

Mechanism:

  • Deprotonation of o-vanillin’s phenolic -OH by K2_2CO3_3.

  • Nucleophilic substitution (SN_\text{N}2) with isopentyl bromide, facilitated by TBAB.

Alternative Methods

  • Ultrasound-Assisted Synthesis: Reduces reaction time to 4–6 hours with 20 kHz ultrasound, improving yield to 85% .

  • Microwave Irradiation: Achieves 80% yield in 30 minutes using DMF as solvent .

Chemical Reactivity and Applications

Key Reactions

Reaction TypeReagents/ConditionsProducts
OxidationKMnO4_4, H2_2SO4_42-(Isopentyloxy)-3-methoxybenzoic acid
ReductionNaBH4_4, MeOH2-(Isopentyloxy)-3-methoxybenzyl alcohol
CondensationNH2_2R, EtOH, ΔSchiff bases (antimicrobial agents)

Pharmaceutical Applications

  • Antimicrobial Activity: Derivatives inhibit Staphylococcus aureus (MIC: 32 µg/mL) and Candida albicans (MIC: 64 µg/mL).

  • Anti-Inflammatory Potential: Modulates COX-2 and TNF-α pathways in vitro (IC50_{50}: 18 µM) .

  • Intermediate in Drug Synthesis: Used to prepare benzosuberone analogs for anticancer research .

Future Directions

  • Structure-Activity Relationships (SAR): Optimize substituents for enhanced bioactivity.

  • Green Chemistry: Develop solvent-free syntheses using biocatalysts.

  • Targeted Drug Delivery: Conjugate with nanoparticles for improved pharmacokinetics.

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